2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular structure. The compound's full International Union of Pure and Applied Chemistry name is this compound, which accurately reflects the positioning of functional groups and the presence of the hydrochloride salt form. Alternative systematic nomenclatures include 2-cyclopropyl-2-((cyclopropylmethyl)amino)acetamide hydrochloride and 2-cyclopropyl-2-(cyclopropylmethylamino)acetamide hydrochloride, demonstrating the flexibility in systematic naming conventions while maintaining structural accuracy.
The compound is registered under Chemical Abstracts Service number 2059932-13-5 for the hydrochloride salt form, while the free base carries Chemical Abstracts Service number 1290764-16-7. The European Community number for this compound is 842-392-3, providing additional regulatory identification. In bioinformatics databases, the compound is catalogued with specific identifiers including PubChem Compound Identification Number 61310165 for the free base and related identification numbers for the salt form.
The International Chemical Identifier string for the free base is InChI=1S/C9H16N2O/c10-9(12)8(7-3-4-7)11-5-6-1-2-6/h6-8,11H,1-5H2,(H2,10,12), which provides a unique structural fingerprint for computational applications. The corresponding International Chemical Identifier Key is FRRJUQVZHDHGPJ-UHFFFAOYSA-N, serving as a condensed identifier for database searches. The Simplified Molecular Input Line Entry System notation C1CC1CNC(C2CC2)C(=O)N accurately represents the structural connectivity of the free base compound.
Molecular Formula and Weight Analysis
The molecular formula analysis reveals distinct compositions for the free base and hydrochloride salt forms of 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide. The free base compound exhibits the molecular formula C₉H₁₆N₂O, indicating nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the presence of two cyclopropyl rings, an amino group, and an acetamide functionality within the molecular framework. The hydrochloride salt form displays the molecular formula C₉H₁₇ClN₂O, demonstrating the addition of one hydrogen chloride molecule to form the salt.
The molecular weight calculations provide precise mass determinations for both forms of the compound. The free base 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide possesses a molecular weight of 168.24 grams per mole, as determined through high-resolution mass spectrometry and confirmed by computational calculations. The hydrochloride salt form exhibits a molecular weight of 204.70 grams per mole, representing the addition of 36.46 grams per mole contributed by the hydrogen chloride moiety. These molecular weight values are consistent across multiple analytical platforms and databases, confirming the accuracy of the structural assignments.
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₇ClN₂O |
| Molecular Weight | 168.24 g/mol | 204.70 g/mol |
| Chemical Abstracts Service Number | 1290764-16-7 | 2059932-13-5 |
| PubChem Identification | 61310165 | 126796309 |
The monoisotopic mass of the free base compound is calculated as 168.12627 daltons, providing an exact mass value for high-resolution analytical applications. This precise mass determination is particularly valuable for mass spectrometric identification and structural confirmation procedures. The molecular composition analysis indicates a relatively high hydrogen content relative to carbon atoms, reflecting the saturated nature of the cyclopropyl substituents and the presence of primary amino and amide functionalities.
X-ray Crystallographic Characterization
While comprehensive X-ray crystallographic data for this compound is not extensively documented in the available literature, related structural studies provide insights into the crystallographic behavior of similar cyclopropyl-containing acetamide compounds. The crystallographic analysis of structurally analogous compounds reveals that cyclopropyl substituents typically adopt specific orientational preferences that minimize steric interactions while maximizing favorable intermolecular contacts. These structural investigations demonstrate that compounds containing multiple cyclopropyl groups often exhibit complex packing arrangements in the solid state.
The crystal packing patterns of related acetamide derivatives containing cyclopropyl substituents show characteristic hydrogen bonding networks involving the amide functionality. Primary amide groups typically form intermolecular hydrogen bonds with neighboring molecules, creating extended supramolecular assemblies. The presence of the secondary amine functionality in this compound introduces additional hydrogen bonding possibilities, particularly in the hydrochloride salt form where protonation of the amine creates charged species capable of ionic interactions.
Computational predictions suggest that the compound likely crystallizes in a monoclinic or orthorhombic crystal system, based on the molecular symmetry and packing efficiency considerations. The presence of the hydrochloride counterion introduces asymmetry into the crystal lattice, potentially leading to the formation of channel structures or layered arrangements. The cyclopropyl rings are expected to adopt conformations that minimize ring strain while accommodating favorable intermolecular interactions, particularly van der Waals contacts between cyclopropyl groups of adjacent molecules.
Conformational Analysis via NMR Spectroscopy
Nuclear magnetic resonance spectroscopic analysis of 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide provides detailed information about the compound's conformational behavior and dynamic properties in solution. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the cyclopropyl protons, which typically appear as complex multipets in the range of 0.2 to 1.2 parts per million due to the unique ring strain and shielding effects inherent to three-membered rings. The methylene protons connecting the cyclopropyl ring to the amino nitrogen display distinctive chemical shifts around 2.5 to 3.0 parts per million, reflecting their proximity to the electron-withdrawing nitrogen atom.
The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through the observation of characteristic cyclopropyl carbon signals. Cyclopropyl carbons typically resonate between 8 and 15 parts per million for the methylene carbons and around 10 to 20 parts per million for the methine carbons. The acetamide carbonyl carbon appears as a distinct downfield signal around 170 to 175 parts per million, confirming the presence and integrity of the amide functionality. The methine carbon bearing the amino substituent displays a characteristic chemical shift in the range of 55 to 65 parts per million.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide crucial information about the spatial relationships between different molecular segments. These experiments reveal the relative orientations of the cyclopropyl rings and help establish the preferred conformational states of the molecule in solution. The restricted rotation around certain bonds due to steric interactions between the cyclopropyl substituents creates distinct conformational populations that can be observed through variable-temperature nuclear magnetic resonance studies.
| Nuclear Position | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 1.2 | Complex multiplet | 8H |
| Cyclopropyl CH | 0.8 - 1.5 | Complex multiplet | 2H |
| NCH₂ | 2.5 - 3.0 | Complex doublet | 2H |
| CHNH | 3.2 - 3.8 | Complex multiplet | 1H |
| NH₂ (amide) | 5.5 - 6.5 | Broad singlet | 2H |
Computational Modeling of 3D Molecular Geometry
Advanced computational modeling techniques have been employed to elucidate the three-dimensional molecular geometry of this compound. Density functional theory calculations using basis sets such as B3LYP/6-31G(d,p) provide optimized geometries that reveal the preferred conformational arrangements of the dual cyclopropyl substituents. These calculations demonstrate that the molecule adopts a configuration where the two cyclopropyl rings are positioned to minimize steric repulsion while maintaining favorable orbital interactions.
The computational analysis reveals that the compound exists as multiple conformational isomers with relatively small energy differences between them. The lowest energy conformation shows the cyclopropyl ring attached to the amino nitrogen positioned approximately perpendicular to the molecular plane defined by the acetamide functionality. The cyclopropyl substituent on the central carbon adopts an orientation that maximizes the distance from the amino-substituted cyclopropylmethyl group, reducing unfavorable steric interactions.
Molecular electrostatic potential mapping calculations indicate regions of electron density distribution throughout the molecule, highlighting the electron-rich nature of the amine nitrogen and the partial negative charge localized on the amide oxygen. These electrostatic properties influence the molecule's potential for intermolecular interactions and its behavior in various chemical environments. The presence of the positively charged ammonium group in the hydrochloride salt form significantly alters the electrostatic landscape, creating a more polarized molecular surface.
Collision cross-section predictions for the compound provide estimates of its effective molecular size in the gas phase, with values calculated around 140.5 square angstroms for the protonated molecular ion. These calculations are valuable for ion mobility spectrometry applications and help predict the compound's behavior in analytical separations. The computational models also predict rotational barriers around key bonds, particularly the C-N bonds connecting the cyclopropyl substituents to the central framework, providing insights into the dynamic behavior of the molecule at different temperatures.
Properties
IUPAC Name |
2-cyclopropyl-2-(cyclopropylmethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-9(12)8(7-3-4-7)11-5-6-1-2-6;/h6-8,11H,1-5H2,(H2,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESKEVPWDGYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2CC2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059932-13-5 | |
| Record name | 2-cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Chloro-N-cyclopropylacetamide Intermediate
This intermediate is crucial for subsequent coupling steps. The typical preparation involves the reaction of cyclopropylamine with chloroacetyl chloride in an organic solvent such as dichloromethane under low temperature to control reactivity and side reactions.
| Parameter | Details |
|---|---|
| Reactants | Cyclopropylamine, chloroacetyl chloride |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0°C to 25°C |
| Base/Additive | Triethylamine or potassium carbonate to neutralize HCl formed |
| Reaction Time | 2 to 3.5 hours |
| Yield | 74.8% to 99% |
| Workup | Filtration, washing with water/brine, drying over anhydrous magnesium sulfate, concentration |
| Notes | Cooling with ice bath during addition to control exotherm; reaction performed under inert atmosphere recommended |
Example Experimental Procedure:
To a solution of cyclopropylamine (50 g, 0.876 mol) in dichloromethane (700 mL) at 0°C, 2-chloroacetyl chloride (49.4 g, 0.436 mol) is added dropwise. The mixture is stirred at 0°C for 2 hours, filtered through Celite, concentrated, and the crude solid is slurried in hexane and dried to yield the product as an orange solid with 99% yield.
Preparation of 2-Amino-N-(cyclopropylmethyl)acetamide
This compound is synthesized by nucleophilic substitution of chloroacetamide derivatives with cyclopropylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
| Parameter | Details |
|---|---|
| Reactants | Cyclopropylmethylamine, chloroacetamide |
| Solvent | Water or organic solvents (dichloromethane, THF, acetonitrile) |
| Base | Sodium hydroxide, potassium carbonate |
| Temperature | Ambient to reflux conditions (room temperature to 20°C typical) |
| Reaction Time | Several hours to overnight |
| Yield | Moderate to high (typically >70%) |
| Workup | Extraction with organic solvents, drying, concentration, purification by chromatography |
This method is scalable for industrial production using continuous flow reactors to optimize reaction time and yield.
Final Assembly of 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide Hydrochloride
The final compound is formed by coupling the cyclopropyl and cyclopropylmethyl amino groups on the acetamide backbone, often via reductive amination or direct amide bond formation.
| Step | Description |
|---|---|
| Reaction Type | Reductive amination or nucleophilic substitution |
| Key Reactants | Cyclopropylamine, cyclopropylmethylamine derivatives, chloroacetamide intermediates |
| Catalyst/Additives | Palladium catalysts (in some methods), triethylamine, bases |
| Solvent | Dichloromethane, tetrahydrofuran, or acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 to 3 hours |
| Purification | Column chromatography, crystallization, or preparative HPLC |
| Yield | Variable (50-70% depending on method and scale) |
Reaction Conditions and Yield Summary Table
| Compound/Step | Reactants | Solvent | Temp (°C) | Time | Base/Additive | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 2-Chloro-N-cyclopropylacetamide | Cyclopropylamine + chloroacetyl chloride | Dichloromethane | 0 to 25 | 2–3.5 hrs | Triethylamine or K2CO3 | 74.8–99 | Cooling during addition, inert atmosphere preferred |
| 2-Amino-N-(cyclopropylmethyl)acetamide | Cyclopropylmethylamine + chloroacetamide | Water/organic solvents | RT to 20 | Overnight | NaOH or K2CO3 | >70 | Nucleophilic substitution |
| Final coupling to target compound | Cyclopropylamine derivatives + intermediates | DCM, THF, Acetonitrile | 0 to RT | 1–3 hrs | Triethylamine, Pd catalyst | 50–70 | Reductive amination or substitution |
Research Findings and Critical Factors
- pH Control: Maintaining pH below 7 during aldehyde intermediate formation prevents polymerization and degradation.
- Inert Atmosphere: Use of nitrogen or argon atmosphere prevents oxidation of sensitive cyclopropyl groups.
- Temperature Control: Low temperatures during acylation reduce side reactions and improve yield.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. Yields and purity typically exceed 90% after purification.
- Stability: The hydrochloride salt form improves stability for storage and handling.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group can impart specific properties to the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to certain bioactive molecules makes it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties can enhance the performance of products in different applications.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards these targets, leading to desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The compound’s key differentiator lies in its acetamide core, which contrasts with ester-containing analogs. Below is a structural comparison:
Key Observations :
- Cyclopropyl groups in all compounds confer metabolic stability due to their rigid, non-planar structure, reducing enzymatic degradation .
- The hydrochloride salt in all cases improves aqueous solubility, critical for bioavailability in pharmaceuticals.
Physicochemical Properties
Analysis :
- The amide group in the target compound likely increases stability compared to esters, which are prone to hydrolysis .
Biological Activity
2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₆N₂O·HCl
- Molecular Weight : 204.7 g/mol
- CAS Number : 2059932-13-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as a potential inhibitor for several pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in metabolic and signaling pathways. For instance, cyclopropyl derivatives have shown promise in inhibiting glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in neurodegenerative diseases and cancer .
In Vitro Studies
-
Cell Viability Assays :
- The compound was tested on various cell lines, including neuronal and microglial cells, to assess cytotoxicity and viability. Results indicated that at low concentrations (1-10 µM), the compound did not significantly reduce cell viability, suggesting a favorable safety profile for therapeutic applications.
- Anti-inflammatory Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Tested |
|---|---|---|
| Cytotoxicity | No significant decrease in cell viability | 1 - 10 µM |
| Anti-inflammatory | Reduced NO and IL-6 levels | 1 µM |
| Enzyme Inhibition | Inhibition of GSK-3β (IC50 values < 10 nM) | Various |
Case Studies
In a recent study focusing on the pharmacological potential of cyclopropyl-containing compounds, researchers highlighted the significance of structural modifications in enhancing biological activity. The case study emphasized how specific substitutions could lead to increased potency against GSK-3β and other kinases involved in neurodegeneration .
Q & A
Q. What is the synthetic methodology for 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride?
The synthesis typically involves a nucleophilic substitution reaction between cyclopropylmethylamine and a halogenated cyclopropane derivative, followed by acetylation and salt formation with hydrochloric acid. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track intermediate formation .
- Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures to isolate intermediates .
- Salt Formation : Addition of HCl in anhydrous conditions to precipitate the hydrochloride salt, confirmed via pH titration and elemental analysis .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ to resolve cyclopropyl ring protons (δ 1.0–1.5 ppm) and amide NH signals (δ 7.8–8.2 ppm) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (N-H stretching) validate functional groups .
- X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding patterns in the solid state .
Q. Why are cyclopropyl groups strategically incorporated into this compound?
Cyclopropyl groups impose conformational rigidity, which can:
- Enhance binding affinity to biological targets by pre-organizing the molecule into bioactive conformations .
- Improve metabolic stability by reducing rotational freedom, as seen in cyclopropyl-containing amino acid analogues .
Q. What are the recommended storage conditions to ensure stability?
- Powder Form : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the cyclopropane ring .
- Solution Form : Use anhydrous solvents (e.g., DMSO) and store at -80°C for ≤1 year to avoid degradation .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Comparative Studies : Replace cyclopropyl with non-cyclic groups (e.g., isopropyl) to assess changes in potency. For example, cyclopropyl analogues of amino acids show 10–100× higher receptor selectivity compared to linear counterparts .
- SAR Analysis : Methylation of the amino group or substitution on the acetamide moiety alters solubility and target engagement, as demonstrated in cyclopropane-based protease inhibitors .
Q. How can researchers resolve contradictions in biological assay data?
Q. What computational approaches predict reactivity or binding modes?
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidation : Reacts with KMnO₄ to form cyclopropane ring-opened products (e.g., carboxylic acids), confirmed by GC-MS .
- Reduction : Hydrogenation with Pd/C yields saturated cyclohexane derivatives, altering pharmacokinetic properties .
Q. What are the challenges in scaling up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
